molecular formula C23H25NO6S2 B4297347 N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE

Cat. No.: B4297347
M. Wt: 475.6 g/mol
InChI Key: HHOLMYGJUJBQKO-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE typically involves multiple steps, including Friedel-Crafts acylation followed by sulfonation and subsequent coupling reactions . The reaction conditions often require the use of catalysts such as palladium and specific reagents to ensure the desired functional groups are introduced without unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.

    Reduction: This reaction can reduce the sulfonyl group to a sulfide.

    Substitution: This reaction can replace the methoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone, while reduction can produce a sulfide derivative .

Scientific Research Applications

N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives with varying substituents on the aromatic rings. Examples include:

  • N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylphenyl}benzenesulfonamide
  • N-{4-hydroxy-5-isopropyl-3-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}benzenesulfonamide

Uniqueness

The uniqueness of N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-methyl-5-propan-2-ylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S2/c1-15(2)20-14-21(24-32(28,29)19-8-6-5-7-9-19)16(3)23(22(20)25)31(26,27)18-12-10-17(30-4)11-13-18/h5-15,24-25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOLMYGJUJBQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)O)C(C)C)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
Reactant of Route 5
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-HYDROXY-3-(4-METHOXYBENZENESULFONYL)-2-METHYL-5-(PROPAN-2-YL)PHENYL]BENZENESULFONAMIDE

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